Spermine

Catalog No.
S543671
CAS No.
71-44-3
M.F
C10H26N4
M. Wt
202.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spermine

CAS Number

71-44-3

Product Name

Spermine

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine

Molecular Formula

C10H26N4

Molecular Weight

202.34 g/mol

InChI

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2

InChI Key

PFNFFQXMRSDOHW-UHFFFAOYSA-N

SMILES

Array

solubility

> 100 mg/mL

Synonyms

N,N’-Bis(3-aminopropyl)-1,4-butanediamine; N,N’-Bis(2-aminopropyl)tetramethylenediamine; Gerontine; Musculamine; NSC 268508; Neuridine;

Canonical SMILES

C(CCNCCCN)CNCCCN

The exact mass of the compound Spermine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as > 100 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268508. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Polyamines - Putrescine - Spermidine. It belongs to the ontological category of polyazaalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Spermine (CAS 71-44-3) is a naturally occurring tetravalent polyamine supplied as a highly reactive free base. In industrial and advanced research procurement, it is primarily valued as an essential precursor for the synthesis of lipopolyamines, lipid nanoparticles (LNPs), and targeted drug delivery vectors [1]. Unlike its salt derivatives, the free base form is soluble in organic solvents, enabling direct nucleophilic substitution in anhydrous environments. Furthermore, its +4 charge density at physiological pH makes it a highly potent biochemical agent for nucleic acid compaction and a critical intracellular blocker for electrophysiological assays, offering performance metrics that lower-valency polyamines cannot match [2].

Substituting spermine free base (CAS 71-44-3) with its tetrahydrochloride salt (CAS 344-25-2) or lower-valency analogs like spermidine (+3) or putrescine (+2) introduces severe process and performance bottlenecks. In organic synthesis, the hydrochloride salt is insoluble in common anhydrous solvents and requires stoichiometric neutralization, a step that generates water and salt byproducts, significantly reducing yields during lipid conjugation [1]. In biophysical applications, replacing spermine with spermidine or putrescine drastically reduces electrostatic binding affinity; putrescine fails entirely to condense DNA even at extreme concentrations, and spermidine forms irregular aggregates rather than the compact circular nanostructures required for optimal gene delivery [2].

Precursor Suitability in Anhydrous Organic Synthesis: Free Base vs. Hydrochloride Salt

For the synthesis of lipopolyamines and complex drug delivery conjugates, the free base form of spermine is mandatory due to its solubility and reactivity in organic media. While spermine tetrahydrochloride is highly water-soluble, it is insoluble in anhydrous organic solvents and lacks free nucleophilic amines. Utilizing the free base provides four active sites ready for direct alkylation or amidation in solvents like dichloromethane or ethanol, bypassing the need for stoichiometric base addition that lowers overall yield and complicates purification [1].

Evidence DimensionSolubility and direct nucleophilicity in organic media
Target Compound DataSpermine free base: Soluble in organic solvents with 4 active nucleophilic amines
Comparator Or BaselineSpermine tetrahydrochloride: Insoluble in organic solvents; requires desalting
Quantified DifferenceEliminates aqueous byproduct formation and neutralization steps in anhydrous lipid conjugation
ConditionsLipopolyamine and LNP precursor synthesis in organic solvents

Procurement of the free base is strictly required for manufacturers synthesizing lipid nanoparticles to ensure high-yield, single-step anhydrous reactions.

DNA Condensation Efficiency: Spermine vs. Spermidine and Putrescine

Spermine (+4) is significantly more potent at condensing DNA than its lower-valency analogs. Single-molecule imaging demonstrates that spermine initiates DNA condensation at concentrations as low as 4 to 10 μM, depending on DNA length. In contrast, the diamine putrescine (+2) fails to drive DNA condensation even at concentrations up to 1 M. Furthermore, spermine induces compact, circular condensates, whereas spermidine (+3) forms irregular, non-circular aggregates at equivalent concentrations [1].

Evidence DimensionThreshold concentration for DNA condensation
Target Compound DataSpermine (+4): ~4–10 μM threshold; forms circular condensates
Comparator Or BaselinePutrescine (+2): Fails to condense DNA at 1 M; Spermidine (+3): Forms non-circular aggregates
Quantified DifferenceSpermine is orders of magnitude more efficient than putrescine and structurally superior to spermidine
ConditionsIn vitro DNA condensation assays on supported lipid bilayers

For developers of gene delivery vectors, spermine provides superior DNA compaction at drastically lower material loads, ensuring optimal nanostructure formation.

Potency in Inward Rectifier Potassium (Kir) Channel Blockade

In electrophysiological screening, spermine is the standard intracellular blocker for inward rectifier potassium (Kir) channels. Due to its larger size and higher charge density, spermine exhibits a much steeper voltage-dependent block and higher binding affinity within the channel pore compared to lower-valency polyamines. The established order of blocking potency is spermine > spermidine > putrescine, making spermine the required benchmark molecule for validating Kir channel assays and studying anomalous rectification mechanisms [1].

Evidence DimensionIntracellular pore blockade affinity for Kir channels
Target Compound DataSpermine (+4): Highest affinity and steepest voltage-dependent block
Comparator Or BaselineSpermidine (+3) and Putrescine (+2): Progressively lower affinity and weaker rectification
Quantified DifferenceSpermine provides the most potent and complete channel block among endogenous polyamines
ConditionsIntracellular application in patch-clamp electrophysiology of Kir2.x channels

Laboratories conducting ion channel screening must procure spermine to establish accurate, high-affinity baselines for Kir channel rectification.

Precursor for Lipid Nanoparticle (LNP) and Transfection Reagent Synthesis

Utilizing the organic-soluble free base form for direct nucleophilic conjugation with lipid tails, avoiding the yield-reducing neutralization steps required by salt forms [1].

Nucleic Acid Compaction in Gene Therapy Vectors

Leveraging its low micromolar condensation threshold to efficiently package DNA or RNA into compact, circular nanostructures for cellular delivery, outperforming spermidine and putrescine [2].

Electrophysiological Benchmark for Ion Channel Assays

Employing its high-affinity pore-blocking properties as the standard intracellular reagent in patch-clamp studies of Kir channels and NMDA receptors [3].

Physical Description

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS]
Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

202.21574685 Da

Monoisotopic Mass

202.21574685 Da

Boiling Point

150-150 °C

Heavy Atom Count

14

LogP

-0.7

Appearance

Assay:≥95%A neat oil

Melting Point

29 °C

UNII

2FZ7Y3VOQX

Related CAS

71052-31-8

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (77.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Spermine is a polyamine. It is an organic molecule that is involved in cellular metabolism.

Mechanism of Action

Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation.

Pictograms

Corrosive

Other CAS

71-44-3

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Spermine

General Manufacturing Information

1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-: ACTIVE

Dates

Last modified: 08-15-2023

RBOH1-dependent H

Jiwen Xu, Zhen Kang, Keyu Zhu, Dingkang Zhao, Yajing Yuan, Shichun Yang, Wentian Zhen, Xiaohui Hu
PMID: 34015689   DOI: 10.1016/j.plaphy.2021.04.017

Abstract

Salinity-alkalinity stress is a limiting factor in tomato production in the world. Plants perceive salinity-alkalinity stress by activating signaling pathways to increase plant tolerance (Xu et al., 2020). Here, we investigated whether spermine (Spm) induces respiratory burst oxidase homolog 1 (RBOH1) and hydrogen peroxide (H
O
) signaling in response to salinity-alkalinity stress in tomato. The results showed that exogenous Spm induced the expression of RBOH1 and the accumulation of H
O
under normal condition. Accordingly, we tested the function of H
O
signal in tomato seedlings and found that exogenous H
O
increased the expression levels of Cu/Zn-superoxide dismutase (Cu/Zn-SOD), catalase 1 (CAT1), cytosolic ascorbate peroxidase (cAPX), and glutathione reductase 1 (GR1) and the activities of SOD (EC 1.15.1.1), CAT (EC 1.11.1.6), ascorbate peroxidase (APX; EC 1.11.1.11), and GR (EC 1.6.4.2) in tomato seedlings under salinity-alkalinity stress. DMTU increased the malondialdehyde (MDA) content and relative electrical conductivity, and the relative water content (RWC), and accelerated leaf yellowing in tomato seedlings under salinity-alkalinity stress, even though we sprayed Spm on tomato leaves. We also found that RBOH1 silencing decreased the expression levels of Cu/Zn-SOD, CAT1, cAPX, and GR1 and the activities of SOD, CAT, APX, and GR when tomato seedlings were under salinity-alkalinity stress. Exogenous Spm did not increase RWC and decrease MDA content in RBOH1 silencing tomato seedlings under salinity-alkalinity stress.


Hierarchical Assembly Pathways of Spermine-Induced Tubulin Conical-Spiral Architectures

Raviv Dharan, Asaf Shemesh, Abigail Millgram, Ran Zalk, Gabriel A Frank, Yael Levi-Kalisman, Israel Ringel, Uri Raviv
PMID: 33900736   DOI: 10.1021/acsnano.1c01374

Abstract

Tubulin, an essential cytoskeletal protein, assembles into various morphologies by interacting with an array of cellular factors. One of these factors is the endogenous polyamine spermine, which may promote and stabilize tubulin assemblies. Nevertheless, the assembled structures and their formation pathways are poorly known. Here we show that spermine induced the
assembly of tubulin into several hierarchical architectures based on a tubulin conical-spiral subunit. Using solution X-ray scattering and cryo-TEM, we found that with progressive increase of spermine concentration tubulin dimers assembled into conical-frustum-spirals of increasing length, containing up to three helical turns. The subunits with three helical turns were then assembled into tubules through base-to-top packing and formed antiparallel bundles of tubulin conical-spiral tubules in a distorted hexagonal symmetry. Further increase of the spermine concentration led to inverted tubulin tubules assembled in hexagonal bundles. Time-resolved experiments revealed that tubulin assemblies formed at higher spermine concentrations assembled from intermediates, similar to those formed at low spermine concentrations. These results are distinct from the classical transition between twisted ribbons, helical, and tubular assemblies, and provide insight into the versatile morphologies that tubulin can form. Furthermore, they may contribute to our understanding of the interactions that control the composition and construction of protein-based biomaterials.


The Emerging Clinical Role of Spermine in Prostate Cancer

Qiang Peng, Christine Yim-Ping Wong, Isabella Wai-Yin Cheuk, Jeremy Yuen-Chun Teoh, Peter Ka-Fung Chiu, Chi-Fai Ng
PMID: 33922247   DOI: 10.3390/ijms22094382

Abstract

Spermine, a member of polyamines, exists in all organisms and is essential for normal cell growth and function. It is highly expressed in the prostate compared with other organs and is detectable in urine, tissue, expressed prostatic secretions, and erythrocyte. A significant reduction of spermine level was observed in prostate cancer (PCa) tissue compared with benign prostate tissue, and the level of urinary spermine was also significantly lower in men with PCa. Decreased spermine level may be used as an indicator of malignant phenotype transformation from normal to malignant tissue in prostate. Studies targeting polyamines and key rate-limiting enzymes associated with spermine metabolism as a tool for PCa therapy and chemoprevention have been conducted with various polyamine biosynthesis inhibitors and polyamine analogues. The mechanism between spermine and PCa development are possibly related to the regulation of polyamine metabolism, cancer-driving pathways, oxidative stress, anticancer immunosurveillance, and apoptosis regulation. Although the specific mechanism of spermine in PCa development is still unclear, ongoing research in spermine metabolism and its association with PCa pathophysiology opens up new opportunities in the diagnostic and therapeutic roles of spermine in PCa management.


Quantitative Measurement of the Affinity of Toxic and Nontoxic Misfolded Protein Oligomers for Lipid Bilayers and of its Modulation by Lipid Composition and Trodusquemine

Silvia Errico, Hassan Ramshini, Claudia Capitini, Claudio Canale, Martina Spaziano, Denise Barbut, Martino Calamai, Michael Zasloff, Reinier Oropesa-Nuñez, Michele Vendruscolo, Fabrizio Chiti
PMID: 34382791   DOI: 10.1021/acschemneuro.1c00327

Abstract

Many neurodegenerative diseases are associated with the self-assembly of peptides and proteins into fibrillar aggregates. Soluble misfolded oligomers formed during the aggregation process, or released by mature fibrils, play a relevant role in neurodegenerative processes through their interactions with neuronal membranes. However, the determinants of the cytotoxicity of these oligomers are still unclear. Here we used liposomes and toxic and nontoxic oligomers formed by the same protein to measure quantitatively the affinity of the two oligomeric species for lipid membranes. To this aim, we quantified the perturbation to the lipid membranes caused by the two oligomers by using the fluorescence quenching of two probes embedded in the polar and apolar regions of the lipid membranes and a well-defined protein-oligomer binding assay using fluorescently labeled oligomers to determine the Stern-Volmer and dissociation constants, respectively. With both approaches, we found that the toxic oligomers have a membrane affinity 20-25 times higher than that of nontoxic oligomers. Circular dichroism, intrinsic fluorescence, and FRET indicated that neither oligomer type changes its structure upon membrane interaction. Using liposomes enriched with trodusquemine, a potential small molecule drug known to penetrate lipid membranes and make them refractory to toxic oligomers, we found that the membrane affinity of the oligomers was remarkably lower. At protective concentrations of the small molecule, the binding of the oligomers to the lipid membranes was fully prevented. Furthermore, the affinity of the toxic oligomers for the lipid membranes was found to increase and slightly decrease with GM1 ganglioside and cholesterol content, respectively, indicating that physicochemical properties of lipid membranes modulate their affinity for misfolded oligomeric species.


The aminosterol Claramine inhibits β-secretase 1-mediated insulin receptor cleavage

Bénédicte Gaborit, Roland Govers, Alexandre Altié, Jean Michel Brunel, Pierre Morange, Franck Peiretti
PMID: 34029592   DOI: 10.1016/j.jbc.2021.100818

Abstract

The cleavage of the insulin receptor by β-secretase 1 (BACE1) in the liver increases during diabetes, which contributes to reduce insulin receptor levels and impair insulin signaling. However, the precise signaling events that lead to this increased cleavage are unclear. We showed that BACE1 cleaves the insulin receptor in the early secretory pathway. Indeed, coimmunoprecipitation experiments reveal the interaction of the proforms of the two proteins. Moreover, fragments of insulin receptor are detected in the early secretory pathway and a mutated form of BACE1 that retains its prodomain cleaves an early secretory pathway-resident form of the insulin receptor. We showed that BACE1 proform levels are regulated by proteasome and/or lysosome-dependent degradation systems whose efficiencies are dependent on the O-GlcNacylation process. Our results showed that enhanced O-GlcNacylation reduces the efficiency of intracellular protein degradation systems, leading to the accumulation of the proform of BACE1 in the early secretory pathway where it cleaves the precursor of the insulin receptor. All these dysregulations are found in the livers of diabetic mice. In addition, we performed a screen of molecules according to their ability to increase levels of the insulin receptor at the surface of BACE1-overexpressing cells. This approach identified the aminosterol Claramine, which accelerated intracellular trafficking of the proform of BACE1 and increased autophagy. Both of these effects likely contribute to the reduced amount of the proform of BACE1 in the early secretory pathway, thereby reducing insulin receptor cleavage. These newly described properties of Claramine are consistent with its insulin sensitizing effect.


Structure and transport mechanism of P5B-ATPases

Ping Li, Kaituo Wang, Nina Salustros, Christina Grønberg, Pontus Gourdon
PMID: 34172751   DOI: 10.1038/s41467-021-24148-y

Abstract

In human cells, P5B-ATPases execute the active export of physiologically important polyamines such as spermine from lysosomes to the cytosol, a function linked to a palette of disorders. Yet, the overall shape of P5B-ATPases and the mechanisms of polyamine recognition, uptake and transport remain elusive. Here we describe a series of cryo-electron microscopy structures of a yeast homolog of human ATP13A2-5, Ypk9, determined at resolutions reaching 3.4 Å, and depicting three separate transport cycle intermediates, including spermine-bound conformations. Surprisingly, in the absence of cargo, Ypk9 rests in a phosphorylated conformation auto-inhibited by the N-terminus. Spermine uptake is accomplished through an electronegative cleft lined by transmembrane segments 2, 4 and 6. Despite the dramatically different nature of the transported cargo, these findings pinpoint shared principles of transport and regulation among the evolutionary related P4-, P5A- and P5B-ATPases. The data also provide a framework for analysis of associated maladies, such as Parkinson's disease.


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